molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No.: B175094
CAS No.: 150322-87-5
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H9NO. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as tetrahydrofuro[3,2-c]pyridine a, have demonstrated excellent in vitro jak2 inhibitory activity .

Biochemical Pathways

Similar compounds have been shown to inhibit the jak2 pathway , which plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cell proliferation, differentiation, and apoptosis.

Result of Action

Similar compounds have demonstrated excellent in vitro jak2 inhibitory activity , which could potentially lead to effects such as reduced inflammation and immune response.

Action Environment

It’s worth noting that the compound should be stored in a refrigerator and shipped at room temperature , suggesting that temperature could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction typically proceeds under mild conditions, yielding the desired product in reasonable yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pictet–Spengler reaction and related synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds based on this structure can inhibit cancer cell growth effectively. For instance, derivatives such as 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines (HeLa and L1210) . These compounds act by binding to the colchicine site of tubulin and inhibiting its polymerization.

Enzyme Inhibition
The compound has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases. This suggests potential applications in treating conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

Pharmaceutical Chemistry

Synthesis of Antiplatelet Drugs
this compound serves as an intermediate in the synthesis of important antiplatelet medications such as Clopidogrel and Prasugrel. The synthesis involves several steps including the reaction of thiophenecarboxaldehyde with nitromethane followed by reduction and cyclization processes . These drugs are critical in managing cardiovascular diseases by preventing blood clots.

Organic Synthesis

Building Blocks for Complex Molecules
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including oxidation and reduction to yield different derivatives .

Biochemical Properties

Janus Kinase Inhibition
This compound has been identified as a Janus kinase (JAK) inhibitor. JAK inhibitors play a crucial role in modulating immune responses and are being explored for their anti-inflammatory properties . The inhibition of JAK pathways can lead to therapeutic benefits in conditions like rheumatoid arthritis.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDerivatives showed IC50 values between 1.1 - 4.7 μM against cancer cell lines
Synthesis of Clopidogrel/PrasugrelMulti-step synthesis involving tetrahydrofuro[3,2-C]pyridine as an intermediate
JAK InhibitionExhibited anti-inflammatory properties through modulation of immune response

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
  • 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine
  • 4,5,6,7-Tetrahydro-4,5,7-trimethylpyrrolo[3,2-C]pyridine

Comparison: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties. Compared to its analogs, it exhibits distinct reactivity and biological activity profiles. For example, while 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine is known for its anti-inflammatory properties, this compound shows superior JAK2 inhibitory activity .

Biological Activity

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives are being explored for their potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the Janus kinase (JAK) family of tyrosine kinases. These kinases are crucial in mediating immune responses and inflammation. By inhibiting JAKs, this compound can modulate various biochemical pathways involved in immune regulation and inflammatory processes.

Key Biochemical Pathways

  • Immune Response Modulation : The inhibition of JAKs leads to a decrease in pro-inflammatory cytokine signaling.
  • Anti-inflammatory Effects : Studies indicate that compounds in this class exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like rheumatoid arthritis.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests it is orally bioavailable and exhibits favorable absorption characteristics compared to other JAK inhibitors like tofacitinib. Its efficacy in reducing inflammation has been documented through various experimental models .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: Antitumor Activity
    • A study evaluated the anticancer effects of a derivative known as compound 4c against KYSE70 and KYSE150 cell lines. At a concentration of 20 µg/mL, compound 4c achieved a remarkable 99% inhibition of cell growth after 48 hours.
    • The IC50 values for compound 4c were recorded at approximately 0.655mug/mL0.655\\mu g/mL after 24 hours for KYSE150 cells .

Table 1: Cytotoxicity Data for Compound 4c

Time (h)Cell LineCompoundIC50 (μg/mL)Confidence Interval
24KYSE704c1.4631.300–1.6000.989
48KYSE704c1.3291.216–1.4430.968
24KYSE1504c0.8880.801–0.9730.978
48KYSE1504c0.6550.569–0.7390.985

Other Biological Activities

In addition to its anticancer properties, derivatives of tetrahydrofuro[3,2-c]pyridine have shown antimicrobial activity and potential as enzyme inhibitors:

  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds such as the Boc-protected derivative have exhibited inhibitory activity against Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases.

Properties

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFGNVBRLEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3.7 g (46 mmole) of a 37% aqueous formaldehyde solution were added dropwise at room temperature to 5.1 g (46 mmole) of 2-furylethylamine [the compound described, for example, in Brit., J. Pharmacol., 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes, after which it was extracted with diethyl ether. The organic extract was washed with water and dried over anhydrous sodium sulfate, and then the diethyl ether was removed by distillation under reduced pressure. 5 ml of dimethylformamide were added to the residue, and the resulting solution was added dropwise to 15 ml of dimethylformamide containing 3.6 g (100 mmole) of dry hydrogen chloride at room temperature. The resulting mixture was then stirred for 3 hours. At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure, and then water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as to adjust its pH to a value of about 11; the mixture was then extracted with chloroform. The organic extract was washed with water and dried over anhydrous sodium sulfate. The chloroform was then removed by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 50:1 by volume mixture of chloroform and methanol as the eluent, to give the title compound as a brown oil in a yield of 27%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Synthesis routes and methods III

Procedure details

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine (410 mg, 1.9 mmol) was dissolved in ethanol (4 ml), and the solution was mixed with 10% palladium on activated carbon (80 mg) and stirred at room temperature for 15 hours in an atmosphere of hydrogen. The reaction solution was filtered to remove 10% palladium on activated carbon, and the solvent was removed by evaporation under a reduced pressure to obtain crude 4,5,6,7-tetrahydro-furo[3,2-c]pyridine. This compound and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (590 mg, 1.9 mmol) and potassium carbonate (400 mg, 2.9 mmol) were stirred at room temperature for 18 hours in anhydrous N,N-dimethylformamide (4 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 94 mg (0.27 mmol, 14% in yield) of the title compound.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 4
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 5
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Customer
Q & A

Q1: What is the main finding regarding the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines in the research?

A1: The research demonstrates that reacting 1-aryl-2-furfurylaminoethanols with trifluoroacetic acid leads to the formation of 7-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as major products []. This reaction proceeds through a proposed mechanism involving a spirocyclic intermediate, which subsequently undergoes rearrangement to yield the final product. The isolation of these spiro compounds provides evidence supporting this proposed mechanism [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.